molecular formula C8H21NOSi B14269135 3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine CAS No. 185051-69-8

3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine

Cat. No.: B14269135
CAS No.: 185051-69-8
M. Wt: 175.34 g/mol
InChI Key: MPJAUUSADXIOMO-UHFFFAOYSA-N
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Description

3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine is a chemical compound with a unique structure that combines an amine group with a silyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine typically involves the reaction of 3-chloropropylamine with dimethylisopropoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The reaction proceeds as follows: [ \text{3-chloropropylamine} + \text{dimethylisopropoxysilane} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted silyl ethers.

Scientific Research Applications

3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine involves its ability to form stable bonds with various substrates. The silyl ether group provides stability, while the amine group can participate in various chemical reactions. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3-(Ethoxydimethylsilyl)propylamine: Similar structure but with an ethoxy group instead of an isopropoxy group.

    3-((tert-Butyldimethylsilyl)oxy)-propanol: Contains a hydroxyl group instead of an amine group.

Uniqueness

3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine is unique due to its combination of a silyl ether and an amine group, providing both stability and reactivity. This makes it a versatile compound for various applications in synthesis, material science, and biotechnology.

Properties

CAS No.

185051-69-8

Molecular Formula

C8H21NOSi

Molecular Weight

175.34 g/mol

IUPAC Name

3-[dimethyl(propan-2-yloxy)silyl]propan-1-amine

InChI

InChI=1S/C8H21NOSi/c1-8(2)10-11(3,4)7-5-6-9/h8H,5-7,9H2,1-4H3

InChI Key

MPJAUUSADXIOMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[Si](C)(C)CCCN

Origin of Product

United States

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